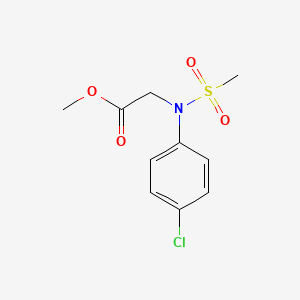

Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as Chloropicrin, is a colorless liquid with a pungent odor. It is widely used as a pesticide, herbicide, and fungicide in agriculture. Chloropicrin is also used as a fumigant for soil and stored products.

Wissenschaftliche Forschungsanwendungen

Structural and Molecular Analysis

Sulfones, including compounds related to Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate, have been studied for their biological activity. The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined using X-ray diffraction, revealing paired molecules oriented by their chlorine atoms, forming endless ribbons of paired associates in the crystal architecture (Adamovich et al., 2017).

Glucosinolate Hydrolysis Products

Research on glucosinolates, organic anions hydrolyzed to form biologically active compounds, has revealed methods for isolating and purifying hydrolysis products with potential use in organic synthesis and for their biological activities. These include various methylsulfonyl alkyl- and substituted benzyl glucosinolate hydrolysis products, highlighting the diverse applications of methylsulfonyl compounds in bioactive compound synthesis (Vaughn & Berhow, 2004).

Herbicide Analysis

The analysis of sulfonylurea herbicides, which includes the formation of thermostable derivatives through methylation, underscores the significance of methylsulfonyl compounds in improving the thermal stability and detectability of these herbicides by gas chromatography. This demonstrates the role of methylsulfonyl derivatives in agricultural chemical analysis (Klaffenbach et al., 1993).

Cellular Pharmacology

The cellular pharmacology of compounds structurally related to Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, has been studied for its rapid accumulation in cancer cells, demonstrating potential for therapeutic applications in cancer treatment by exploiting its unique cellular uptake and distribution mechanisms (Houghton et al., 1990).

Environmental Persistence and Bioaccumulation

The synthesis and characterization of polychlorobiphenyls (PCBs) modified with methylthio- and methylsulfonyl- groups indicate their environmental persistence and bioaccumulation potential. These studies provide insights into the environmental behavior of methylsulfonyl-modified compounds, relevant for assessing environmental risks and the fate of persistent organic pollutants (Bergman & Wachtmeister, 1978).

Eigenschaften

IUPAC Name |

methyl 2-(4-chloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXSOXQBWVIYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)

![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)

![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)

![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2804746.png)